molecular formula C26H23N3O5S2 B2643661 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-62-9

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2643661
CAS No.: 361170-62-9
M. Wt: 521.61
InChI Key: BGJAELGUQBNJCZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,3-dihydroindole sulfonyl group at the 4-position and a 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety as the amide substituent. Its synthesis likely involves sulfonylation of benzamide precursors and coupling with functionalized thiazoles, as inferred from analogous pathways in the literature .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-33-23-12-9-19(15-24(23)34-2)21-16-35-26(27-21)28-25(30)18-7-10-20(11-8-18)36(31,32)29-14-13-17-5-3-4-6-22(17)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJAELGUQBNJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiazole derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and thiazole frameworks often exhibit anticancer properties. For instance, derivatives of thiazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may similarly interact with cancer cell signaling pathways due to its structural components.

Antimicrobial Properties

Thiazole-containing compounds have been extensively studied for their antimicrobial activities. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making this compound a candidate for further antimicrobial research.

Neuropharmacology

The indole moiety is recognized for its neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. This suggests that the compound could be explored for potential antidepressant or anxiolytic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The combination of the indole sulfonamide with thiazole and benzamide functionalities may enhance its bioactivity through synergistic effects.

Table 1: Summary of Structure-Activity Relationships

ComponentActivityReference Source
Indole moietyNeuroactive properties
Thiazole ringAntimicrobial activity
Benzamide linkagePotential anticancer effects

Case Studies

Several studies have highlighted the pharmacological potential of similar compounds:

  • Anticancer Activity : A study published in MDPI reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Research demonstrated that thiazole-based compounds showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuropharmacological Effects : Investigations into indole derivatives indicated their potential as serotonin receptor modulators, suggesting possible therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for the compound’s therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Benzamide-Thiazole Derivatives

The following table highlights key structural and synthetic differences between the target compound and related derivatives:

Compound Name Sulfonyl Group Substituent Thiazole Substituent Key Synthesis Steps Biological Activity/Notes Reference
Target Compound : 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 2,3-Dihydroindole 4-(3,4-Dimethoxyphenyl) Likely sulfonylation of benzamide; coupling with pre-formed thiazole Hypothesized kinase inhibition (structural analogy to known inhibitors)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl 4-(4-Nitrophenyl) Sulfonylation with diethylsulfamoyl chloride; Suzuki coupling for thiazole Nitro group may enhance electron-withdrawing effects, altering reactivity
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4-Dihydroisoquinoline 4-Ethoxy-3-ethylbenzothiazole Sulfonylation followed by alkylation of benzothiazole Benzothiazole moiety linked to antitumor activity in some analogs
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 4-X-Phenyl (X = H, Cl, Br) 2,4-Difluorophenyl-triazole Cyclization of hydrazinecarbothioamides under basic conditions Triazole-thiones show tautomerism; antimicrobial activity reported in related structures

Key Observations :

  • Sulfonyl Group Impact : The dihydroindole sulfonyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic sulfonyl groups (e.g., 4-X-phenyl in ). This flexibility could enhance binding to dynamic enzyme active sites .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , where sulfonylated benzamides are coupled with thiazoles. In contrast, triazole-thione derivatives (e.g., [7–9]) require cyclization steps under basic conditions .
Tautomerism and Stability

Compounds with thione/thiol tautomeric equilibria (e.g., triazole-thiones in ) exhibit distinct stability and reactivity profiles compared to the target compound. The absence of a thiol group in the target molecule (as confirmed by IR data in analogous compounds ) suggests greater oxidative stability, which is advantageous for drug development.

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule with potential biological activities that are being explored in various fields of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C22H22N4O5SC_{22}H_{22}N_{4}O_{5}S with a molecular weight of approximately 438.55 g/mol. The structure includes an indole moiety, a thiazole ring, and a sulfonamide group, which are critical for its biological activity.

Chemical Characteristics

PropertyValue
Molecular Weight438.55 g/mol
Molecular FormulaC22H22N4O5S
LogP3.6183
Polar Surface Area88.016 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors10

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and indole moieties exhibit significant antitumor activity . For instance, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity by stabilizing the interaction with target proteins involved in cancer progression .

Case Study: Thiazole Derivatives

In a comparative study of thiazole derivatives, compounds similar to the target compound demonstrated notable cytotoxicity against human cancer cell lines such as Jurkat and HT29. The structure-activity relationship analysis revealed that modifications on the phenyl ring significantly influenced the anticancer efficacy, with certain substitutions leading to improved potency .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial folate synthesis . In vitro assays have shown that derivatives of this compound can outperform conventional antibiotics in certain strains.

The proposed mechanism involves the inhibition of specific enzymes or protein interactions critical for cell survival and proliferation. For example, some thiazole-containing compounds have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

  • Indole and Thiazole Moieties : Both rings are essential for maintaining biological activity.
  • Substituents on Phenyl Rings : Electron-donating groups enhance activity by improving solubility and binding affinity.
  • Sulfonamide Group : This group contributes to both antimicrobial and anticancer properties.

Recent Studies

Several recent studies have focused on synthesizing and testing variations of this compound:

  • Anticancer Effects : A study found that modifications to the thiazole ring led to compounds with up to 10-fold increases in potency against specific cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Testing : Another research effort highlighted the effectiveness of these compounds against resistant bacterial strains, demonstrating their potential as novel antibiotics .

Summary of Findings

Overall, the biological activities associated with This compound suggest a promising therapeutic profile across multiple domains:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Antimicrobial Activity : Potential as a new class of antibiotics.

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